molecular formula CH3NO B1339750 Formamide-d3 CAS No. 43380-64-9

Formamide-d3

Cat. No. B1339750
CAS RN: 43380-64-9
M. Wt: 48.059 g/mol
InChI Key: ZHNUHDYFZUAESO-AYQNKDEESA-N
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Description

Formamide-d3, also known as deuterated formamide, is a variant of formamide where the hydrogen atoms are replaced with deuterium. This isotopic substitution can be useful in various chemical and physical analyses, such as nuclear magnetic resonance (NMR) spectroscopy, due to the different nuclear properties of deuterium compared to hydrogen.

Synthesis Analysis

The synthesis of formamide and its derivatives, including deuterated variants, can be achieved through several methods. One approach involves the dehydrogenative [4 + 2] cycloaddition of formamides with alkynes, which can be catalyzed by nickel/AlMe(3) to yield dihydropyridone derivatives . Another method utilizes formamides as isocyanate surrogates in ruthenium-based pincer complex catalyzed acceptorless dehydrogenative coupling reactions, leading to the formation of ureas, carbamates, and heterocycles .

Molecular Structure Analysis

The molecular structure of formamide has been extensively studied. It is the simplest amide, serving as a prototype for protein and peptide chemistry. The microwave spectrum of formamide and its isotopic species has been investigated, revealing that the molecule is nonplanar with the H2N-C group forming a shallow pyramid . This structural information is crucial for understanding the reactivity and interaction of formamide in various chemical environments.

Chemical Reactions Analysis

Formamide is involved in a variety of chemical reactions. For instance, it can undergo unimolecular decomposition to produce smaller molecules like NH3, CO, HCN, and HNCO, which are considered potential precursors for the formation of complex biological molecules . Additionally, formamide chemistry is linked to the origin of informational polymers, as it can yield nucleic bases and facilitate phosphorylations and transphosphorylations under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of formamide are influenced by its ability to form hydrogen bonds and engage in weak chemical interactions. Theoretical studies have shown that solid formamide consists of an extended three-dimensional hydrogen bond network, which is crucial for its stability . Furthermore, formamide's reactivity with other molecules, such as in the formation of adducts with cis-(NH3)2PtX2, demonstrates its potential in various applications, including the purification of the antitumor agent cisplatin .

Scientific Research Applications

Cell Cycle Analysis Using Flow Cytometry

Formamide has been utilized in treating cells for analysis by flow cytometry, specifically for measuring telomere lengths. A novel application includes its use for cell cycle analysis, providing results equivalent or superior to traditional methods like alcohol, acetone, or detergent treatments. This advancement allows for better sample recovery and preservation of physical parameters, with the ability to store stained cells for extended periods before acquisition (Carbonari, 2016).

Solid Formamide Structure and Stability

Research on the structure and stability of solid formamide, especially its intermolecular binding, highlights the significance of hydrogen bonds and dispersion forces. This study provides insights into the crystal structure of formamide, contributing to our understanding of weak chemical interactions in solid states (Reckien & Bredow, 2011).

Catalysis in Chemical Synthesis

Formamide serves as an important solvent and intermediate in synthetic chemistry. For instance, a hydroxyapatite-stabilized, positively charged Ru-based catalyst can efficiently catalyze the formylation reaction of amines with CO for synthesizing formamide. This application demonstrates formamide's role in the production of N,N‐Dimethylformamide (DMF) and other chemical compounds (Jiao et al., 2021).

In Situ Hybridization in Molecular Biology

Formamide is used in in situ hybridization (ISH) for mRNA detection, improving the process by allowing for faster, safer, and more cost-effective methods. This application is significant in routine diagnostic practices, especially in tissue analysis and gene detection (Thomas et al., 1993).

Understanding Prebiotic Chemistry

In astrobiology, formamide plays a role in the formation of complex molecules essential for life, such as nucleobases. Studies show the impact of mineral phases as catalysts for its decomposition/polymerization, elucidating the formation of prebiotic molecules (Signorile et al., 2020).

Flow Cytometry for Cell Analysis

The application of formamide in flow cytometry extends beyond DNA content analysis. It is compatible with simultaneous detection of DNA content and surface phenotypes, quantification of replicating DNA, and measurement of cells with fractional DNA content. This advancement enables more versatile and efficient protocols in cell biology research (Radicchio et al., 2018).

Astrophysical and Chemical Research

Formamide's role in astrophysics and chemical reactions, like the hydrogen abstraction/addition tunneling reactions, provides insights into interstellar phenomena and the formation of complex biological molecules, thus contributing to our understanding of cosmic chemistry (Haupa et al., 2019).

DNA Duplex Stability Studies

Formamide's influence on DNA duplex stability is a critical area of research in molecular biology. Studies on its effects on the thermal stability of DNA duplexes on biochips inform our understanding of DNA behavior under different environmental conditions (Fuchs et al., 2010).

Safety And Hazards

Formamide-d3 may cause damage to organs through prolonged or repeated exposure . It is suspected of causing cancer and may damage fertility or the unborn child . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye .

Future Directions

Formamide-d3 has potential applications in the context of the bioeconomy . It can be used as an innovative nitrogen source achieved through metabolic engineering . It also has potential as a co-substrate in biotechnological production processes .

properties

IUPAC Name

N,N,1-trideuterioformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i1D/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNUHDYFZUAESO-AYQNKDEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=O)N([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583854
Record name (~2~H_3_)Formamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

48.059 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Formamide-d3

CAS RN

43380-64-9
Record name Formamide-d3
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Record name (~2~H_3_)Formamide
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Record name 43380-64-9
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Synthesis routes and methods I

Procedure details

The procedure in Example 3 (3) was repeated except that ethyl formate was used in place of methyl formate. As a result, the conversion of methyl 3-carbamoylisobutyrate was 83.7% and there were obtained methylsuccinic acid ethyl methyl ester at a selectivity of 99.8% and formamide at a selectivity of 98.6%, each based on the reacted methyl 3-carbamoylisobutyrate.
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Synthesis routes and methods II

Procedure details

The procedure in Example 3 (3) was repeated to proceed with heating stirring reaction except that in place of 180 g of methyl formate and 96 g of methanol, 200 g of methanol was charged in the autoclave and carbon monoxide was pressurized into the autoclave so as to maintain the internal pressure at 40 kg/cm2G. After the temperature of the content in the autoclave reached 60° C., carbon monoxide was fed in the autoclave so as to maintain the internal pressure at 40 kg/cm2G to proceed with the reaction for 3 hours. Subsequently, the content therein was cooled, internal pressure was gradually lowered to atmospheric pressure, and the reaction product was taken out. As a result of analysis therefor, the conversion of methyl 3-carbamoylisobutyrate was 81.4% and there were obtained dimethyl methylsuccinate at a selectivity of 95.7% and formamide at a selectivity of 94.4%, each based on the reacted methyl 3-carbamoylisobutyrate.
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Synthesis routes and methods III

Procedure details

A one L stainless steel-made autoclave equipped with a stirrer was charged with 72.5 g of the methyl 3-carbamoylisobutyrate which had been obtained in the preceding item (2), 180 g of methyl formate, 96 g of methanol and 1.1 g of sodium methylate to proceed with heating reaction at 60° C. for 2 hours. The reaction product was cooled and then analyzed. As a result, the conversion of the methyl 3-carbamoylisobutyrate was 83.2% and, there were obtained dimethyl methylsuccinate at a selectivity of 99.8% based on the reacted methyl 3-carbamoylisobutyrate, and formamide at a selectivity of 98.4% based on the same. The sodium methylate in the reaction liquid was neutralized with sulfuric acid, and subsequently the reaction liquid was distilled by a conventional method. As a result, methyl formate and methanol were recovered and there were obtained 60 g of dimethyl methylsuccinate with at least 99% purity and 16 g of formamide with 99% purity. The recovery of these substances inclusive of an intermediate fraction was quantitative, respectively.
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Synthesis routes and methods IV

Procedure details

Hydrogen abstraction from the carbonyl carbon of aldehydes by a radical source was utilized to yield the acyl radical, a highly reactive acylating agent, for the synthesis of 8-acyl-cGMP derivatives. Acetaldehyde and cGMP, in the presence of t-BuOOH, FeSO4 and 0.3 N H2SO4, yielded 8-acetylguanosine 3',5'-cyclic phosphate (6); however, in initial experiments a significant amount of 8-methyl-cGMP (2) was also formed. To avoid the possibility of methylation competing with hydrogen abstraction from the aldehyde, ammonium persulfate was subsequently used as a radical source. In this manner, 6 was readily obtained in 43% yield. Using the appropriate aldehyde under these conditions, 8-n-butyryl (7), 8-isobutyryl (8), and 8-benzoylguanosine 3',5'-cyclic phosphate (9) were prepared from cGMP. Formamide and cGMP under these conditions gave 8-carbamoylguanosine 3',5'-cyclic phosphate (10).
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8-benzoylguanosine 3',5'-cyclic phosphate
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8-isobutyryl
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Synthesis routes and methods V

Procedure details

The objects of the invention, and others, may be accomplished with a process for the preparation of guanine starting from 2,4-diamino-5-formylamino-6-hydroxypyrimidine (DAFHP), which comprises reacting isolated DAFHP in the absence of formamide in formic acid, with or without addition of water under reflux conditions, to produce guanine.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Formamide-d3
Reactant of Route 2
Formamide-d3

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